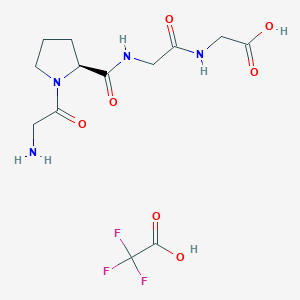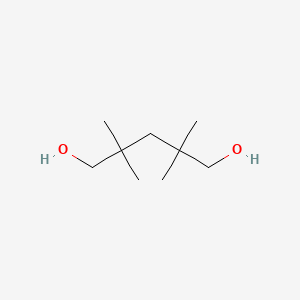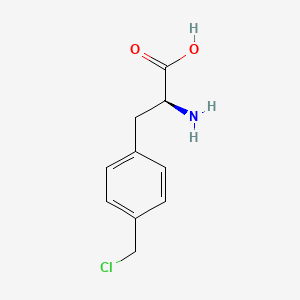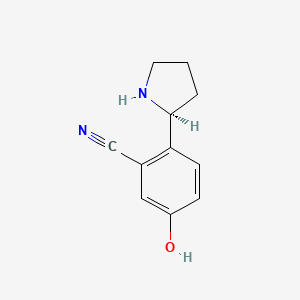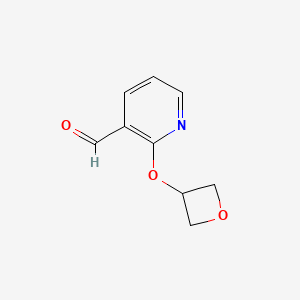
2-(Oxetan-3-yloxy)nicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Oxetan-3-yloxy)nicotinaldehyde is a chemical compound that features an oxetane ring and a nicotinaldehyde moiety. The oxetane ring is a four-membered cyclic ether, which is known for its unique chemical properties and reactivity. Nicotinaldehyde, on the other hand, is an aromatic aldehyde derived from nicotinic acid (vitamin B3). The combination of these two functional groups in a single molecule makes this compound an interesting compound for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxetan-3-yloxy)nicotinaldehyde typically involves the formation of the oxetane ring followed by its attachment to the nicotinaldehyde moiety. One common method for synthesizing oxetane rings is through the Paternò–Büchi reaction, which involves the [2+2] cycloaddition of an alkene with a carbonyl compound under UV light . Another approach is the intramolecular Williamson ether synthesis, where a halohydrin undergoes cyclization to form the oxetane ring .
Once the oxetane ring is formed, it can be attached to the nicotinaldehyde moiety through various coupling reactions. For example, the oxetane can be functionalized with a leaving group (e.g., halide) and then reacted with nicotinaldehyde under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and scalability. Optimizing reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Oxetan-3-yloxy)nicotinaldehyde can undergo various chemical reactions, including:
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, where the ring is opened by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols
Major Products Formed
Oxidation: 2-(Oxetan-3-yloxy)nicotinic acid
Reduction: 2-(Oxetan-3-yloxy)nicotinyl alcohol
Substitution: Various substituted oxetane derivatives
Aplicaciones Científicas De Investigación
2-(Oxetan-3-yloxy)nicotinaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Oxetan-3-yloxy)nicotinaldehyde depends on its specific application. In biological systems, the oxetane ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity . The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, leading to various biological effects . The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparación Con Compuestos Similares
2-(Oxetan-3-yloxy)nicotinaldehyde can be compared with other oxetane-containing compounds and nicotinaldehyde derivatives:
Oxetane-containing compounds: Oxetan-3-one, 3-iodooxetane, and 2-methyleneoxetane. These compounds share the oxetane ring but differ in their substituents and reactivity.
Nicotinaldehyde derivatives: 3-pyridinecarboxaldehyde, 4-pyridinecarboxaldehyde. These compounds share the nicotinaldehyde moiety but differ in their additional functional groups.
The uniqueness of this compound lies in the combination of the oxetane ring and nicotinaldehyde moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H9NO3 |
|---|---|
Peso molecular |
179.17 g/mol |
Nombre IUPAC |
2-(oxetan-3-yloxy)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H9NO3/c11-4-7-2-1-3-10-9(7)13-8-5-12-6-8/h1-4,8H,5-6H2 |
Clave InChI |
DCTMUGMADGGREG-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)OC2=C(C=CC=N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


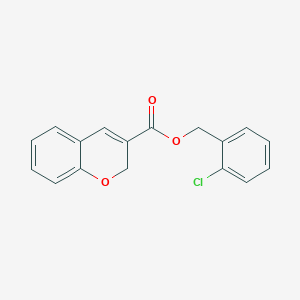
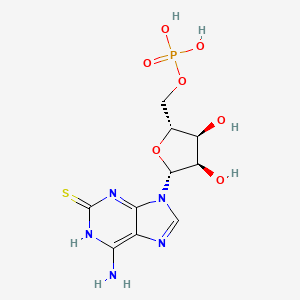
![7-Hydroxy-6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one](/img/structure/B12933077.png)
![2-Tetradecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12933086.png)
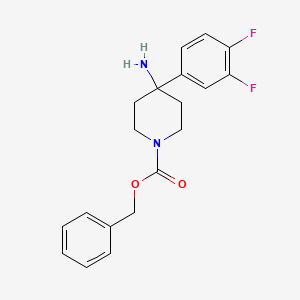
![1-[2-(2-Hydroxyethoxy)ethyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B12933103.png)
![Rel-(3aR,7aR)-6-phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12933109.png)

